molecular formula C17H19FN2O2S B492555 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine CAS No. 667912-07-4

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine

Cat. No.: B492555
CAS No.: 667912-07-4
M. Wt: 334.4g/mol
InChI Key: IPKGICSBXMNLHL-UHFFFAOYSA-N
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Description

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C₁₇H₁₉FN₂O₂S It is a piperazine derivative, characterized by the presence of a benzyl group and a fluorophenylsulfonyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, 2-fluorobenzenesulfonyl chloride, and piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reactions.

    Synthetic Route: The benzyl group is introduced to the piperazine ring through a nucleophilic substitution reaction with benzyl chloride. Subsequently, the 2-fluorophenylsulfonyl group is attached to the piperazine ring via another nucleophilic substitution reaction with 2-fluorobenzenesulfonyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of corresponding piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine: Similar in structure but with the fluorine atom at a different position on the phenyl ring.

    1-Benzyl-4-(2-chlorophenyl)sulfonylpiperazine: Similar in structure but with a chlorine atom instead of a fluorine atom.

    1-Benzyl-4-(2-methylphenyl)sulfonylpiperazine: Similar in structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-4-(2-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKGICSBXMNLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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